Stoichiometry-Dependent Regioselective Bromination
Electrophilic bromination of 3-ethoxyfuro[2,3-b]pyridine with exactly 1 equivalent of bromine proceeds with high regioselectivity to afford the 2-bromo-3-ethoxy derivative. This contrasts with the use of 3 equivalents of bromine, which yields a mixture of 2,2-dibromo-3,3-diethoxy-2,3-dihydrofuropyridine and 2-bromo-3,3-diethoxy-2,3-dihydrofuropyridine [1]. This demonstrates a quantifiable difference in product distribution based on stoichiometry, confirming the unique reactivity at the 2-position.
| Evidence Dimension | Bromination Product Distribution (Stoichiometry-Dependent) |
|---|---|
| Target Compound Data | 2-bromo-3-ethoxyfuro[2,3-b]pyridine (9a) |
| Comparator Or Baseline | Baseline 1: 1 eq. Br2 -> Product 9a. Comparator 2: 3 eq. Br2 -> Mixture of 2,2-dibromo-3,3-diethoxy-2,3-dihydrofuropyridine (10a) and 2-bromo-3,3-diethoxy-2,3-dihydrofuropyridine (11b) |
| Quantified Difference | Exclusive formation of mono-brominated product (9a) under controlled stoichiometry vs. complex mixture under excess bromine |
| Conditions | Bromination of 3-ethoxyfuro[2,3-b]pyridine in unspecified solvent at room temperature |
Why This Matters
This data validates the predictable and controlled synthesis of a 2-bromo derivative, which is essential for procurement officers to ensure the material they source is the intended, pure intermediate, not a mixture of over-brominated byproducts that would compromise subsequent reactions.
- [1] Shiotani, S.; Morita, H.; Ishida, T.; In, Y. Furopyridines. IX. Syntheses and properties of 3‐ethoxy derivatives of furo[2,3‐b]‐, furo[3,2‐b]‐, furo[2,3‐c]‐ and furo[3,2‐c]pyridine. Journal of Heterocyclic Chemistry 1988, 25 (4), 1205-1213. View Source
